

Physicochemical Properties of Benzylidene-D-glucitol: A Technical Guide

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Compound of Interest

Compound Name: *Benzylidene-D-glucitol*

Cat. No.: *B15176672*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Benzylidene-D-glucitol**. The information is intended to support research, development, and application of this compound in various scientific fields, including pharmaceuticals and materials science. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides a visual representation of a typical synthesis and purification workflow.

Core Physicochemical Data

Benzylidene-D-glucitol can exist in several isomeric forms, with the position of the benzylidene group(s) on the D-glucitol backbone determining the specific properties of the molecule. The most commonly cited derivatives are the mono- and bis-benzylidene acetals. The data presented below has been compiled from various sources and is organized for clarity. It is crucial to note the specific isomer when comparing data.

Property	Value	Compound	Source
Molecular Formula	C13H18O6	Benzylidene-D-glucitol	[1][2][3]
C20H22O6	bis-O-(Benzylidene)-D-glucitol	[4]	
Molecular Weight	270.28 g/mol	Benzylidene-D-glucitol	[1][2][3]
358.39 g/mol	bis-O-(Benzylidene)-D-glucitol	[4]	
Melting Point	144 °C	1,6-Di-O-benzoyl-D-glucitol (precursor)	[5]
203 °C	1,6-Di-O-benzoyl-2,4:3,5-di-O-benzylidene-D-Glucitol	[5]	
211 °C	2,4:3,5-di-O-benzylidene-D-Glucitol	[5]	
224-228 °C	bis-O-(Benzylidene)-D-glucitol	[4]	
Boiling Point (Predicted)	546.6 ± 45.0 °C	2,4-O-Benzylidene-D-glucitol	[6]
605.4 ± 50.0 °C	1,3:2,4-bis-O-(p-ethylbenzylidene)-D-glucitol	[7]	
Solubility (Water)	1556 mg/L @ 25 °C (estimated)	bis-O-(Benzylidene)-D-glucitol	[4]
1.413 x 10 ⁵ mg/L @ 25 °C (estimated)	Benzylidene sorbitol	[8]	
logP (Predicted)	-0.442	Benzylidene-D-glucitol	[1]
-1.4	Benzylidene-D-glucitol	[3]	

pKa (Predicted)	13.05 ± 0.70	2,4-O-Benzylidene-D-glucitol	[6]
13.26 ± 0.20	1,3:2,4-bis-O-(p-ethylbenzylidene)-D-glucitol	[7]	
Appearance	White to off-white powder	bis-O-(Benzylidene)-D-glucitol	[4]
Purity	98%	bis-O-(Benzylidene)-D-glucitol	[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Benzylidene-D-glucitol** derivatives are crucial for reproducible research. The following protocols are based on established methods found in the literature.

Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol[5]

This procedure describes the synthesis of a dibenzylidene derivative of D-glucitol.

Materials:

- 1,6-Di-O-benzoyl-D-glucitol
- Anhydrous Zinc chloride (ZnCl₂)
- Benzaldehyde
- Ethanol
- Chloroform
- Sodium methoxide solution (Sodium in Methanol)
- Distilled water

Procedure:

- **Benzylation:** To a 250 mL round bottom flask, add 1,6-Di-O-benzoyl-D-glucitol (30 g, 77 mmol), anhydrous Zinc chloride (8 g, 58 mmol), and benzaldehyde (60 mL, 578 mmol).
- Stir the mixture at room temperature overnight. If the mixture becomes too thick to stir, add 50 mL of ethanol.
- Filter the resulting white precipitate and recrystallize from ethanol to obtain 1,6-Di-O-benzoyl-2,4:3,5-di-O-**benzylidene-D-Glucitol**.
- **Debenzoylation:** To a 500 mL round bottom flask, add the product from the previous step (10 g, 17 mmol) and 200 mL of chloroform.
- Add a solution of sodium methoxide (0.64 g sodium in 40 mL methanol) dropwise to the mixture.
- Stir the mixture at room temperature for 5 hours, then leave it overnight without stirring.
- Filter the resulting white precipitate, wash with distilled water, and recrystallize from chloroform to yield 2,4:3,5-di-O-**benzylidene-D-Glucitol**.

Determination of Melting Point

The melting point of **Benzylidene-D-glucitol** and its derivatives can be determined using a standard melting point apparatus.

Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:[5]

- Acquire a background spectrum of the empty sample compartment.
- Prepare the sample as a KBr pellet or a thin film.
- Place the sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm^{-1} .
- Characteristic peaks for 2,4:3,5-di-O-**benzylidene-D-Glucitol** include: O-H stretching (3330-3490 cm^{-1}), aromatic C-H stretching (3034 cm^{-1}), and aliphatic C-H stretching (2943 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO- d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- The chemical shifts, coupling constants, and integration of the peaks will provide detailed structural information about the molecule.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a dibenzylidene derivative of D-glucitol, as described in the experimental protocol.



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